molecular formula C18H13Cl2N5 B14216751 N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine CAS No. 570387-68-7

N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine

Cat. No.: B14216751
CAS No.: 570387-68-7
M. Wt: 370.2 g/mol
InChI Key: NSUDKGLZNHGJTI-UHFFFAOYSA-N
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Description

N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with two 3-chlorophenyl groups attached to the nitrogen atoms at positions 4 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with a suitable pyrimidine derivative under cyclization conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

    Reduction: Reduction can be achieved using agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogen substitution reactions can occur with reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid (CH~3~COOH) or KMnO4 in water.

    Reduction: NaBH4 in methanol (CH~3~OH) or LiAlH4 in ether.

    Substitution: NaI in acetone at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.

Mechanism of Action

The mechanism of action of N4,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine is unique due to its specific substitution pattern and the presence of 3-chlorophenyl groups, which may confer distinct biological activities and selectivity profiles compared to other similar compounds .

Properties

CAS No.

570387-68-7

Molecular Formula

C18H13Cl2N5

Molecular Weight

370.2 g/mol

IUPAC Name

4-N,5-N-bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine

InChI

InChI=1S/C18H13Cl2N5/c19-11-3-1-5-13(7-11)24-15-9-21-17-16(15)18(23-10-22-17)25-14-6-2-4-12(20)8-14/h1-10,24H,(H2,21,22,23,25)

InChI Key

NSUDKGLZNHGJTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=CNC3=C2C(=NC=N3)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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